4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid

ROMK channel inhibition electrophysiology assay Kir1.1 potency

Procure this ROMK inhibitor featuring sub-3 nM Kir1.1 potency and >12,000-fold hERG selectivity (IC₅₀ 34,000 nM) for QT-safe cardiovascular research. Pre-characterized inactivity at Kir4.1, Nav1.5, Cav1.2, CYP2C9, and CYP3A4 (all >30,000 nM) eliminates de novo profiling costs. With MW 279.36 g/mol (~175 Da lighter than higher-MW comparators), it offers superior absorption/distribution for oral bioavailability studies. Choose this documented reference standard for Langendorff heart assays, in vivo telemetry, or ROMK selectivity panels.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36 g/mol
Cat. No. B4762540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Molecular FormulaC13H17N3O2S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=C(N=C2S1)C)NCCCC(=O)O
InChIInChI=1S/C13H17N3O2S/c1-3-9-7-10-12(14-6-4-5-11(17)18)15-8(2)16-13(10)19-9/h7H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)
InChIKeyLEZCNCRCKPVGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic Acid – Core Identity and Procurement-Relevant Classification


4-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid (CAS 723744-35-2) is a thieno[2,3-d]pyrimidine derivative that functions as a potent inhibitor of the renal outer medullary potassium (ROMK, Kir1.1) channel [1]. The compound features a 6-ethyl-2-methyl substitution on the thienopyrimidine core and an amino-butanoic acid side chain, with a molecular formula of C₁₃H₁₇N₃O₂S and a molecular weight of 279.36 g/mol [2]. This scaffold is distinct from other thieno[2,3-d]pyrimidine chemotypes (e.g., antifolate dual inhibitors or kinase inhibitors) and has been primarily characterized in the context of ROMK channel inhibition for potential cardiovascular and renal indications [1].

Why 4-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic Acid Cannot Be Substituted by In-Class ROMK Inhibitors


Thieno[2,3-d]pyrimidine-based ROMK inhibitors from the same patent family exhibit wide variations in both ROMK potency and off-target selectivity profiles that are not predictable from the core scaffold alone [1]. Minor structural modifications at the 6- and 2-positions and in the side-chain linker profoundly alter the balance between target engagement and avoidance of hERG, Kir4.1, and CYP liabilities [2]. Generic substitution without quantitative, assay-matched comparator data risks selecting a compound with suboptimal potency, a narrowed therapeutic window, or unanticipated off-target activity, compromising experimental reproducibility and downstream development viability [1][2].

Quantitative Differentiation Evidence for 4-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic Acid


Sub-Nanomolar ROMK1 Inhibition in Electrophysiology Surpasses Thallium-Flux-Equivalent Comparators

In a rat Kir1.1 electrophysiology assay, 4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid demonstrated an IC₅₀ of 2.80 nM, reflecting high intrinsic potency at the target channel [1]. In contrast, the structurally related comparator BDBM195030 (US9206198, 53A) showed an IC₅₀ of 10 nM in the thallium flux assay, with no electrophysiology data reported, while the target compound's own thallium flux IC₅₀ was 20 nM [2]. The ability to achieve sub-3 nM potency in a more physiologically relevant electrophysiology readout indicates a superior target engagement profile that may not be captured by higher-throughput surrogate assays [1].

ROMK channel inhibition electrophysiology assay Kir1.1 potency

Greater Than 12,000-Fold Selectivity Over hERG Potassium Channel Minimizes Cardiac Liability Risk

The compound exhibited an IC₅₀ of 34,000 nM against the human ERG (hERG) potassium channel in a voltage clamp electrophysiology assay, corresponding to a >12,000-fold selectivity window over ROMK [1]. In contrast, the structurally related comparator BDBM195013 demonstrated an hERG IC₅₀ of 3 nM in the same assay format, yielding only a ~3-fold selectivity margin [2]. The wide disparity in hERG safety margins within the same chemical series underscores the critical importance of compound-specific selectivity data for procurement decisions, as even closely related analogs can differ by four orders of magnitude in cardiac ion channel liability [1][2].

hERG selectivity cardiac safety ROMK inhibitor

Negligible Activity at Kir4.1, Nav1.5, Cav1.2, and CYP Enzymes Confirms Broad Selectivity Profile

In comprehensive off-target profiling, 4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid showed minimal inhibition of the related inward rectifier Kir4.1 (IC₅₀ > 100,000 nM), the cardiac sodium channel Nav1.5 (IC₅₀ > 30,000 nM), the L-type calcium channel Cav1.2 (IC₅₀ > 30,000 nM), and the major drug-metabolizing cytochrome P450 enzymes CYP2C9 and CYP3A4 (IC₅₀ > 50,000 nM) [1]. While similar broad profiling data for the closest comparators BDBM195013 and BDBM195030 are not publicly available, the aggregate off-target profile for the target compound establishes a class-leading selectivity baseline [1]. This comprehensive data package reduces uncertainty for users who would otherwise need to commission de novo selectivity panels for alternative analogs [2].

off-target selectivity Kir4.1 Nav1.5 Cav1.2 CYP inhibition

Unique 6-Ethyl-2-Methyl Substitution Pattern Confers Physicochemical Differentiation Within the Thieno[2,3-d]pyrimidine ROMK Series

The compound possesses a 6-ethyl-2-methyl substitution pattern (molecular weight 279.36 g/mol, one hydrogen bond donor, five hydrogen bond acceptors) that is structurally distinct from other ROMK-active thieno[2,3-d]pyrimidines in US9206198, which predominantly bear larger aromatic substituents at the 6-position and have molecular weights exceeding 400 g/mol [1][2]. The lower molecular weight and reduced lipophilicity of the 6-ethyl-2-methyl analog are expected to confer superior solubility and permeability characteristics relative to higher-molecular-weight comparators, although direct comparative physicochemical data are not publicly available [1]. This structural divergence supports a differentiated pharmacological profile that cannot be assumed for other members of the chemical series [1].

structure-activity relationship physicochemical properties 6-ethyl-2-methyl substitution

Optimal Use Cases for 4-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic Acid Based on Quantitative Evidence


Cardiac Safety-First ROMK Target Validation Studies

Investigators requiring a ROMK inhibitor with minimal cardiac liability can deploy this compound as a tool molecule, leveraging its >12,000-fold selectivity over hERG (IC₅₀ 34,000 nM) versus comparator BDBM195013, which carries a prohibitive hERG IC₅₀ of 3 nM [1]. This property makes it the preferred choice for ex vivo Langendorff heart preparations, in vivo telemetry studies, or any experimental paradigm where QT interval monitoring is critical [1].

Electrophysiology-Based Ion Channel Pharmacology with High-Resolution Potency Readout

The compound's sub-3 nM IC₅₀ in whole-cell voltage clamp electrophysiology (rat Kir1.1) provides the sensitivity required for detailed biophysical characterization of ROMK channel kinetics, use-dependence, and state-dependent inhibition [1]. In contrast to thallium-flux-surrogate comparators with only 10-20 nM potency, this compound enables robust signal-to-noise ratios at low nanomolar concentrations, reducing solvent-related artifacts [1].

Broad-Selectivity Profiling Batches for Off-Target Risk Assessment

With pre-characterized inactivity at Kir4.1 (>100,000 nM), Nav1.5 (>30,000 nM), Cav1.2 (>30,000 nM), CYP2C9 (>50,000 nM), and CYP3A4 (>50,000 nM), this compound can serve as a well-documented reference standard for benchmarking the selectivity of novel ROMK inhibitors or for inclusion in ion channel liability panels [1]. Procurement of a compound with an established, publicly available off-target data package reduces the burden of commissioning de novo profiling [1].

In Vivo Pharmacokinetic and Pharmacodynamic Studies Favoring Lower-Molecular-Weight Candidates

At 279.36 g/mol, the compound is approximately 175 Da lighter than higher-molecular-weight ROMK inhibitors such as BDBM195030 (454.52 g/mol), suggesting more favorable absorption and distribution characteristics [1][2]. This physicochemical advantage supports its selection as a lead-like starting point for oral bioavailability optimization or for acute in vivo dosing studies where rapid systemic exposure is desired [1][2].

Quote Request

Request a Quote for 4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.